Home > Products > Screening Compounds P113702 > Benzyl 2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Benzyl 2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Benzyl 2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Catalog Number: EVT-5557981
CAS Number:
Molecular Formula: C25H25NO3
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzyl 2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate belongs to the class of 1,4-dihydropyridines (1,4-DHPs). This class of organic compounds is known for its diverse biological activities and serves as a crucial building block for synthesizing new analogs with specific biological properties. [] Compounds containing 1,4-DHP structures have exhibited a wide range of activities, including calcium channel blocking, antihypertensive, antianginal, antitumor, anti-inflammatory, antituberculosis, and analgesic properties. [] This specific compound is structurally similar to other 1,4-DHP derivatives known for their potential calcium-channel antagonist activity. []

Synthesis Analysis

    Hantzsch Synthesis: This classic approach involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. [, ] Modifications of this method allow for the introduction of various substituents onto the 1,4-DHP ring system. []

    Multicomponent Reactions: These reactions offer efficient and rapid ways to synthesize complex molecules like 1,4-DHPs from readily available starting materials in a single pot. [] Microwave irradiation and ultrasound can further enhance these reactions. []

Molecular Structure Analysis

    1,4-DHP Ring Conformation: Typically adopts a shallow-boat conformation, sometimes approaching planarity. [] The aryl substituent at the 4-position often occupies a pseudo-axial position and remains orthogonal to the 1,4-DHP ring plane. []

    Substituent Orientation: Halogen substituents on the aryl ring often adopt a synperiplanar orientation concerning the 1,4-DHP ring. []

    Cyclohexanone Ring Conformation: In related compounds containing a cyclohexanone ring fused to the 1,4-DHP core, an intermediate half-chair/sofa conformation is observed. []

    Carboxylate Group: Often found coplanar with the endocyclic double bond due to π conjugation. []

Methyl 2,7,7-Trimethyl-4-(3-Nitrophenyl)-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate

Compound Description: This compound, alongside 3-acetyl-2,7,7-trimethyl-4-phenyl-1,4,5,6,7,8-hexahydro-5-quinolone, was investigated for its conformational properties. [] Both compounds displayed similar conformations in their 1,4-DHP and cyclohexanone rings. [] Notably, the 1,4-DHP rings adopted a boat conformation with the aryl group in a pseudo-axial position, orthogonal to the 1,4-DHP ring plane. [] The cyclohexanone ring exhibited an intermediate half-chair/sofa form. [] A significant structural feature observed in both compounds was the coplanarity of the carboxyl group with the endocyclic double bond, attributed to π conjugation. [] These compounds primarily utilize N-H…O hydrogen bonds for intermolecular interactions, although their packing arrangements differ. []

Reference:

Methyl 4-(3-Cyanophenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydro-quinoline-3-Carboxylate

Compound Description: This compound, characterized by X-ray crystallography, belongs to the orthorhombic crystal system with the space group Pbcn. [] Its unit cell dimensions are a = 15.093(2) Å, b = 13.896(2) Å, and c = 17.501(2) Å, with a unit cell volume of 3670.5(8) Å3. []

Reference:

Methyl 2,7,7-Trimethyl-4-(4-Nitrophenyl)-5-Oxo-1,4,5,6,7,8-Hexahydro-quinoline-3-Carboxylate

Compound Description: This compound, analyzed using X-ray diffraction, crystallizes in the tetragonal crystal system, belonging to the space group P4̅21c. [] Its unit cell parameters are a = 16.624(6) Å and c = 14.385(6) Å, resulting in a unit cell volume of 3975(3) Å3. []

Reference:

Methyl 4-(4-Chlorophenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydro-quinoline-3-Carboxylate

Compound Description: This compound was re-determined through X-ray crystallography, revealing its crystallization in the monoclinic system, space group P21/n. [] The unit cell dimensions are a = 9.275(5) Å, b = 18.213(9) Å, and c = 11.403(6) Å, with β = 109.718(9)° and a unit cell volume of 1813.4(16) Å3. []

Reference:

Methyl 4-(4-Isopropylphenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydro-quinoline-3-Carboxylate

Compound Description: Characterized by X-ray crystallography, this compound crystallizes in the monoclinic crystal system, specifically the P21/n space group. [] Its unit cell parameters are a = 9.531(5) Å, b = 19.245(11) Å, and c = 11.902(7) Å, with β = 107.003(10)°, resulting in a unit cell volume of 2088(2) Å3. []

Reference:

Methyl 4-(4-Hydroxy-3-Methoxyphenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydro-quinoline-3-Carboxylate

Compound Description: This compound has been structurally elucidated using X-ray crystallography, revealing it belongs to the monoclinic crystal system, space group P21/n. [] It has unit cell dimensions of a = 10.4501(19) Å, b = 15.750(3) Å, and c = 12.043(2) Å, with β = 102.625(3)° and a unit cell volume of 1934.3(6) Å3. []

Reference:

Alkyl 4-Aryl-1,4,5,6,7,8-Hexahydro-2,7,7-Trimethyl-5-Oxoquinoline-3-Carboxylates

Compound Description: These compounds are a class of molecules featuring a hexahydroquinoline core with a 5-oxo group and a carboxylate group at the 3-position. [] The alkyl chain length on the carboxylate and the substituents on the aryl group at the 4-position can vary, contributing to the diversity of this class.

Reference:

Benzyl 4-(3-Chloro-2-Fluorophenyl)-2-Methyl-5-Oxo-4,5,6,7-Tetrahydro-1H-Cyclopenta[b]Pyridine-3-Carboxylate

Compound Description: This compound, alongside 3-pyridylmethyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, has been studied for its potential calcium-channel antagonist activity, a characteristic often associated with 1,4-dihydropyridines. [] This compound's 1,4-dihydropyridine ring exhibits a shallow-boat conformation, approaching planarity. [] The halogen-substituted benzene ring in its structure is oriented such that the halogen substituents are synperiplanar to the 1,4-dihydropyridine ring plane. [] Additionally, the oxocyclopentene ring in this compound is planar. [] Intermolecular N-H···O hydrogen bonds between the amine group and the carbonyl oxygen of a neighboring molecule's oxocyclopentene ring are observed, creating extended chains. []

Reference:

4-[1-{[Bis-(4-Methylphenyl)Methyl]Carbamoyl}-3-(2-Ethoxybenzyl)-4-Oxoazetidine-2-Yloxy]Benzoic acid (BCEAB)

Compound Description: BCEAB is a novel chymase inhibitor found to significantly reduce cardiac chymase activity in a study using cardiomyopathic hamsters. [] This reduction in activity correlated with improvements in cardiac function, as measured by +dP/dt and -dP/dt, and a significant suppression of fibrosis in cardiac tissues. [] BCEAB's mechanism of action involves suppressing transforming growth factor-β activation by chymase, a process believed to play a crucial role in cardiac fibrosis and dysfunction progression in cardiomyopathy. []

Reference:

3-Amino-5-Methyl-2-(Alkylthio)-4-Oxo-N-Aryl-3,4-Dihydrothieno(2,3-d)Pyrimidine-6-Carboxamides

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity using the agar well diffusion method. [] The compounds were generally found to exhibit higher activity against Proteus vulgaris and Pseudomonas aeruginosa strains compared to the reference drugs. [] Notably, 3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamide demonstrated moderate inhibition against all tested microorganisms and even surpassed the reference drugs streptomycin and metronidazole in effectiveness against Bacillus subtilis and Candida albicans fungi. []

Reference:

(3R-(+)-N-(2,3-Dihydro-1-Methyl-2-Oxo-5-Phenyl-1H-1,4-Benzodiazepin-3-yl)-N1-(3-Methylphenyl)Urea (L-365,260)

Compound Description: L-365,260, a selective cholecystokinin (CCK) B antagonist, was investigated for its analgesic properties. [] In pre-treatment experiments, L-365,260 significantly potentiated the antinociceptive effects of RB 101, an enkephalin-catabolizing enzyme inhibitor, in both rat tail-flick and mouse hot-plate tests. [] This potentiation suggests an opposing physiological role of endogenous CCK, acting via CCK B receptors, and opioid peptides in modulating pain perception at both spinal and supraspinal levels. []

Reference:

4-([2-[[3-(1H-Indol-3-yl)-2-Methyl-1-Oxo-2-[[Tricyclo[3.3.1.1(3.7)]Dec-2-yloxy)Carbonyl]Amino]Propyl]Amino]-1-Phenylethyl]Amino)-4-Oxo-[R-(R,R)]Butanoate-N-Methyl-D-Glucamine (PD-134,308)

Compound Description: PD-134,308 is another potent and selective cholecystokinin (CCK) B receptor antagonist. [] Similar to L-365,260, PD-134,308 demonstrated significant potentiation of the antinociceptive effects of RB 101, an inhibitor of enkephalin-degrading enzymes, in pre-treatment studies using rat tail-flick and mouse hot-plate tests. [] This observation further supports the hypothesis of an antagonistic relationship between endogenous CCK, acting through CCK B receptors, and opioid peptides in pain modulation within the central nervous system. []

Reference:

N-(2-Adamantyloxycarbonyl)-D-Alpha-Methyltryptophanyl-[N-(2-(4-Chlorophenyl)Ethyl)]Glycine (RB 211)

Compound Description: RB 211 is a selective cholecystokinin (CCK) B receptor antagonist, similar in its action to L-365,260 and PD-134,308. [] When administered as a pretreatment, RB 211 significantly enhanced the analgesic effects of RB 101, an inhibitor of enkephalin-degrading enzymes, in the rat tail-flick test, a model primarily reflecting spinal nociceptive processing. [] This potentiation was substantial, reaching up to 500% compared to RB 101 alone, and was partially reversible by the opioid antagonist naloxone. [] These findings suggest that RB 211, by blocking CCK B receptors, may indirectly enhance the activity of endogenous opioids, particularly enkephalins, within the spinal cord, contributing to its analgesic effects. []

Reference:

3-(5′-Hydroxymethyl-2′-Furyl)-1-Benzyl Indazole (YC-1)

Compound Description: YC-1 is a benzylindazole derivative recognized for its ability to allosterically activate soluble guanylate cyclase (sGC), increasing its sensitivity to the gaseous ligands carbon monoxide (CO) and nitric oxide (NO). [] In addition to its sGC-modulating properties, YC-1 exhibits interesting effects on the expression of enzymes involved in gaseous monoxide generation. [] Studies have shown that YC-1 can induce the expression of heme oxygenase-1 (HO-1) in vascular smooth muscle cells (VSMCs), a response mediated by the phosphatidylinositol-3-kinase (PI3K) pathway. [] Furthermore, YC-1 has been found to potentiate cytokine-mediated expression of inducible nitric oxide synthase (iNOS) and NO synthesis in VSMCs, an effect dependent on sGC activation and subsequent cGMP production. []

Reference:

1,4,5,6,7,8-Hexahydro-2-Methyl-5-Oxo-4-(Pentafluorophenyl)-1,7-Naphthyridine-3-Carboxylic Acid Methyl Ester Hydrochlorides

Compound Description: These compounds are a series of structurally novel vascular relaxants that incorporate either a 3-phenoxy-2-hydroxypropyl or 2-hydroxy-4-phenylbutyl substituent at the 7 position. [] Notably, these agents demonstrate potent antihypertensive effects, lowering blood pressure by approximately 35 mm Hg at a dose of 25 mg/kg orally in both spontaneously hypertensive rats and perinephritic hypertensive beagles. [] In contrast to conventional calcium channel blockers, these compounds exhibit a unique dual mechanism of action. [] They not only inhibit calcium influx but also directly suppress myosin phosphorylation, a key regulator of smooth muscle contraction. [] This direct inhibition of myosin phosphorylation, attributed to their ability to antagonize the calcium-calmodulin complex, sets them apart from traditional calcium antagonists. []

Reference:

(aR,9R)-7-[3,5-Bis(Trifluoromethyl)Benzyl]-8,9,10,11-Tetrahydro-9-Methyl-5-(4-Methylphenyl)-7H-[1,4]Diazocino[2,1-g][1,7]Naphthyridine-6,13-Dione [(aR,9R)-8b]

Compound Description: This compound represents a class of axially chiral 1,7-naphthyridine-6-carboxamide derivatives that act as potent and orally active tachykinin NK(1) receptor antagonists. [] These compounds were synthesized and evaluated for their ability to block the binding of substance P (SP), a neuropeptide involved in pain transmission and inflammation, to the NK(1) receptor. [] Notably, the (aR,9R)-8b enantiomer demonstrated exceptional in vitro and in vivo antagonistic activity, highlighting the significance of stereochemistry in receptor binding and pharmacological effect. [] In guinea pig models, (aR,9R)-8b effectively modulated bladder functions, increasing the shutdown time of distension-induced rhythmic bladder contractions and elevating the bladder volume threshold. [] These effects on bladder activity correlated well with its

Properties

Product Name

Benzyl 2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

IUPAC Name

benzyl 2-methyl-4-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C25H25NO3/c1-16-8-6-11-19(14-16)23-22(25(28)29-15-18-9-4-3-5-10-18)17(2)26-20-12-7-13-21(27)24(20)23/h3-6,8-11,14,23,26H,7,12-13,15H2,1-2H3

InChI Key

HONGAKGGFNJWQF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.